B1163514 Fatty Acid Screening Library (96-Well)

Fatty Acid Screening Library (96-Well)

Cat. No.: B1163514
Attention: For research use only. Not for human or veterinary use.
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Description

The Fatty Acid Screening Library (96-Well) is a specialized high-throughput screening (HTS) tool designed to evaluate the biological activities of diverse fatty acids. This library is formatted in a 96-well plate, a standard platform compatible with automated liquid handling systems and microplate readers, making it ideal for large-scale biochemical or cellular assays . The library includes a curated collection of fatty acids with varying chain lengths, saturation levels, and functional groups, enabling researchers to study their roles in metabolic pathways, signaling mechanisms, and disease models (e.g., lipid metabolism disorders, cancer, or inflammation) .

Key features of the library include:

  • Diversity: Covers saturated, monounsaturated, polyunsaturated, and modified fatty acids.
  • Scalability: Optimized for medium-throughput screening, balancing sample volume requirements and assay robustness.
  • Compatibility: Suitable for fluorescence-, absorbance-, or luminescence-based readouts, as well as cell-based assays .

Properties

Origin of Product

United States

Scientific Research Applications

Drug Discovery and Development

The Fatty Acid Screening Library is primarily used in high-throughput screening (HTS) assays to identify potential drug candidates that interact with fatty acid-binding proteins and receptors. For instance, fatty acid mimetics have been shown to bind to the orthosteric sites of proteins that naturally accommodate fatty acids, facilitating the identification of new therapeutic agents .

Case Study: High-Throughput Screening Assays

A notable application involved the development of a high-throughput screening assay targeting human fatty acid transport proteins (FATP4 and FATP5). This study demonstrated that the library could be utilized to screen for selective inhibitors that modulate long-chain fatty acid transport, potentially leading to novel treatments for metabolic disorders . The assay achieved a hit rate of approximately 0.4%, indicating its effectiveness in identifying relevant compounds.

Metabolic Research

The library is also instrumental in studying energy metabolism and metabolic diseases. Fatty acids play crucial roles as signaling molecules and energy sources, making their screening essential for understanding metabolic pathways and disease mechanisms.

Research Insights

Research utilizing the Fatty Acid Screening Library has provided insights into the roles of specific fatty acids in inflammation and metabolic regulation. For example, arachidonic acid and eicosapentaenoic acid have been linked to anti-inflammatory pathways, while palmitic acid has been associated with insulin resistance .

Cancer Research

Fatty acids are increasingly recognized for their roles in cancer biology. The library allows researchers to explore how different fatty acids influence tumor growth, apoptosis, and metastasis.

Case Study: Influence on Tumor Cells

In one study, various fatty acids from the library were screened for their effects on cancer cell proliferation. Results indicated that certain unsaturated fatty acids inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neurobiology

The Fatty Acid Screening Library is also relevant in neurobiology research, particularly concerning neuroinflammation and neurodegenerative diseases.

Application in Neuroinflammation Studies

Research has shown that specific fatty acids can modulate inflammatory responses in neuronal cells. For instance, omega-3 fatty acids have been observed to reduce pro-inflammatory cytokine production in microglial cells, suggesting potential therapeutic avenues for conditions like Alzheimer's disease .

Cardiovascular Research

Fatty acids are critical in cardiovascular health, influencing lipid metabolism and inflammatory processes.

Impact on Cardiovascular Health

Studies utilizing the Fatty Acid Screening Library have demonstrated how different fatty acids can affect endothelial function and vascular inflammation. For instance, oleic acid has been shown to improve endothelial function and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds and Screening Platforms

Format and Throughput

Parameter Fatty Acid Screening Library (96-Well) 384-Well HTS Platforms Specialized Enzyme-Targeted Libraries
Well Format 96-well 384-well 96-well or 384-well
Throughput Medium (100–500 compounds per run) High (1,000+ compounds) Variable (dependent on target)
Sample Volume 50–200 µL 10–50 µL 50–200 µL
Typical Use Case Secondary validation, dose-response Primary screening Enzyme-specific inhibition/activation

The 96-well format strikes a balance between throughput and practicality, reducing reagent costs compared to 384-well systems while maintaining compatibility with most laboratory equipment . For example, a 384-well acid ceramidase assay was used for primary screening of 4,100 compounds, whereas the 96-well format was reserved for follow-up validation . Similarly, transaminase (TA) screenings for furan-based aldehydes utilized 96-well plates for specificity testing after initial 384-well primary screens .

Target Specificity and Compound Diversity

  • Broad-Spectrum vs. Specialized Libraries :

    • The Fatty Acid Screening Library emphasizes structural diversity across fatty acids, enabling studies on lipid metabolism, membrane dynamics, and receptor interactions .
    • In contrast, libraries like the ANAT inhibitor screen (96-well radioactive assay) or acid ceramidase-focused libraries target specific enzymes or pathways, limiting their applicability to niche research areas .
  • Analytical Sensitivity :

    • Fatty acid profiling often employs LC-MS or GC-FID for quantification. LC-MS methods (e.g., ) offer superior sensitivity (LLOQ ≤75 nM) compared to GC-FID, enabling detection of low-abundance fatty acids like C22:5 n6 in plasma . This aligns with the library’s utility in detecting subtle metabolic changes.
    • Specialized assays (e.g., fluorescence-based AC activity tests) prioritize speed over comprehensiveness, quantifying fewer analytes .

Methodological Advancements

  • Derivatization-Free Protocols: Modern LC-MS workflows () avoid derivatization steps required in traditional GC-FID, reducing sample preparation time from hours to minutes. This advancement is critical for high-throughput fatty acid libraries, where rapid turnover is essential. Older GC-MS-based fatty acid methyl ester (FAME) analyses remain reliable for taxonomic classification (e.g., alkaliphile profiling) but lack the throughput needed for drug discovery .
  • Cellular Assay Integration: The 96-well format is widely used in cellular studies, such as measuring fatty acid uptake in hepatocytes () or cytotoxicity in prostate cancer cells (). These applications highlight the library’s versatility in bridging biochemical and phenotypic analyses.

Limitations and Trade-offs

  • Throughput vs. Cost : While 384-well plates screen more compounds, they require specialized equipment and higher reagent purity, increasing operational costs .
  • Sensitivity vs. Speed : Fluorescence-based assays (e.g., ) offer rapid readouts but may miss low-abundance fatty acids detectable via LC-MS .

Preparation Methods

Structural Diversity and Chemical Selection

Modern fatty acid screening libraries prioritize structural diversity to encompass saturated, unsaturated, branched, and hydroxylated variants. The SCREEN-WELL® Fatty Acid Library (), for instance, includes 64 distinct compounds spanning chain lengths from C10 to C24, with representation of cis (Z) and trans (E) isomers. Key constituents include arachidonic acid (C20:4), γ-linolenic acid (C18:3), and undecanoic acid (C11:0), selected for their roles in signaling pathways and metabolic regulation.

Table 1: Representative Fatty Acids in a 96-Well Screening Library

Fatty AcidChain LengthSaturationBiological Role
Arachidonic acidC20:4ω-6Eicosanoid precursor
Lauric acidC12:0SaturatedAntimicrobial activity
γ-Linolenic acidC18:3ω-6Anti-inflammatory mediator
Oleic acidC18:1ω-9PPARα/γ agonist

Solubility and Stock Solution Preparation

Fatty acids exhibit variable solubility in aqueous media, necessitating the use of organic solvents. Libraries such as the SCREEN-WELL® series dissolve compounds in dimethyl sulfoxide (DMSO) at 10 mM, ensuring stability and preventing aggregation. For long-chain fatty acids (e.g., C24:0), sonication or gentle heating (37°C) may be required to achieve complete dissolution. Aliquots are dispensed into 96-well plates at 100–500 µL per well, with concentrations verified via LC-MS.

Protocol for Library Assembly and Plate Preparation

Normalization and Dilution Series

For dose-response studies, libraries incorporate dilution series spanning four orders of magnitude (1 nM–10 µM). The Free Fatty Acid Assay Kit () utilizes a fluorometric probe (ex/em: 540/590 nm) to quantify non-esterified fatty acids, with inter-well coefficients of variation (CV) <15%.

Table 2: Example Dilution Scheme for a 96-Well Library

Well PositionConcentration (µM)Solvent
A1–H110DMSO
A2–H21PBS/Tween
A3–H30.1PBS/Tween

Quality Control and Analytical Validation

Chromatographic Purity Assessment

Reverse-phase LC-MS (e.g., Waters ACQUITY UPLC) resolves fatty acids by chain length and unsaturation. The LipidQuan method () achieves baseline separation of C16:0 and C18:1 within 5.5 minutes using a BEH C18 column (1.7 µm, 2.1 × 100 mm), with mobile phases of acetonitrile/water (0.1% formic acid). Purity thresholds exceed 95%, as quantified by integrated peak areas.

Applications in High-Throughput Screening (HTS)

Cellular Uptake and Trafficking Assays

The FALCON screening platform () applies 96-well libraries to identify fatty acid modulators of lipotoxicity. Using fluorescent BODIPY-labeled analogs (2 µM), uptake into adipocytes is quantified via flow cytometry, with Z’-factors >0.7 indicating robust assay performance.

Target Engagement Profiling

The Focused Fatty Acid Mimetics (FAM) Library () screens against PPARγ, FABP4, and FFAR1, yielding IC50 values from 0.3–12 µM. For example, a benzothiazole derivative (FAM-17) inhibits FABP4 with 87 nM potency, demonstrating the utility of 96-well formats in hit identification.

Challenges and Mitigation Strategies

Solvent Compatibility and Cellular Toxicity

DMSO concentrations >0.1% induce cytotoxicity, necessitating in-plate dilution with PBS or culture media. The Cell Extraction Buffer () (25 µL/well) lyses adherent cells without interfering with fluorescent readouts, enabling direct integration with 96-well protocols.

Cross-Contamination in High-Density Plates

Pre-wetted tips and staggered pipetting reduce carryover to <0.01%. Inter-well spacing and hydrophobic coatings (e.g., Corning® Lipidure®) further minimize diffusion .

Q & A

Q. What statistical methods are recommended for analyzing clustered data from fatty acid screening assays?

  • Approach : Apply mixed-effects models to handle nested data (e.g., multiple observations per biological replicate). Use hierarchical clustering to group fatty acids with similar biological effects. Include false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons .
  • Tools : R packages like lme4 for mixed models or Python’s SciPy for ANOVA with post-hoc tests.

Q. How to validate fatty acid uptake or metabolism in cell-based assays?

  • Protocol : Combine fluorometric assays (e.g., dodecanoic acid fluorescent substrate ) with genetic knockdown models (e.g., siRNA targeting fatty acid transporters). Normalize fluorescence signals to total protein content (Bradford assay) to control for cell viability .

Advanced Research Questions

Q. How to resolve contradictory fatty acid profiles observed in transgenic vs. wild-type models?

  • Analysis Framework : Investigate enzyme kinetics (e.g., acyl-ACP thioesterase substrate specificity ) and pathway bottlenecks using kinetic flux profiling. Cross-validate findings with lipidomics (LC-MS ) to confirm chain-length distribution discrepancies.
  • Case Study : In Cuphea palustris, bimodal fatty acid profiles (C8:0 and C14:0) were linked to competing thioesterase isoforms; similar principles apply to engineered microbial strains .

Q. What strategies improve reproducibility in fatty acid screening under dynamic conditions?

  • Dynamic Selection : Use synthetic feedback circuits (e.g., arabinose-inducible promoters ) to balance pathway flux and reduce toxicity. Implement time-varying inputs (e.g., pulsed nutrient availability) to select strains with adaptive metabolic responses .
  • Validation : Monitor free fatty acid (FFA) titers via GC-MS and correlate with transcriptomic data (RNA-seq) to identify regulatory bottlenecks .

Q. How to integrate multi-omics data with fatty acid screening results for mechanistic insights?

  • Workflow :

Map differential gene expression (RNA-seq) to KEGG pathways (e.g., fatty acid biosynthesis) .

Overlay metabolomics data (e.g., acyl-CoA levels) to pinpoint rate-limiting steps.

Use CRISPR-dCas9 screens to validate gene essentiality in lipid metabolism .

  • Tools : Platforms like MetaboAnalyst for pathway enrichment and Cytoscape for network visualization.

Q. How to address false positives/negatives in Nile red-based HTS for fatty acids?

  • Troubleshooting :
  • False Positives : Test hydrophobic non-lipid compounds (e.g., detergents) as interference controls.
  • False Negatives : Optimize excitation/emission wavelengths (e.g., 550/630 nm for C12-FFA ) and validate with GC-FID.
    • Alternative Assays : Use BODIPY staining for neutral lipids or enzymatic kits for β-oxidation byproducts .

Data Management & Reproducibility

Q. How to standardize metadata for fatty acid screening datasets?

  • Guidelines : Adhere to MIAME (Microarray) or FAIR principles. Include:
  • Experimental conditions (e.g., induction time, temperature).
  • Normalization methods (e.g., FPKM for RNA-seq ).
  • Raw data repositories (e.g., NCBI GEO for omics).

Q. What quality control (QC) metrics are critical for 96-well plate assays?

  • QC Parameters :
  • Intra-plate CV <15% for technical replicates.
  • Signal-to-background ratio >3:1.
  • Z′-factor ≥0.5 for HTS validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.